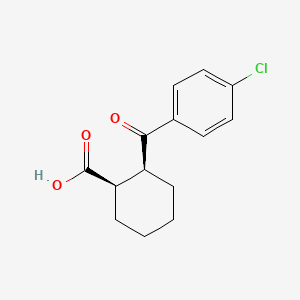

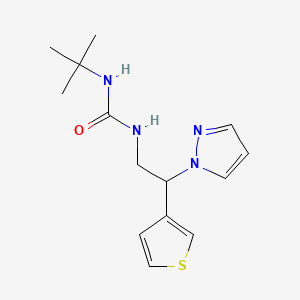

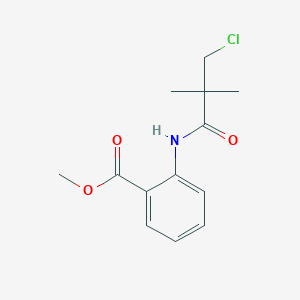

![molecular formula C15H14ClN3O2S B2548445 N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide CAS No. 866014-55-3](/img/structure/B2548445.png)

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, characterization, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide derivatives with various substitutions that can influence their biological activity. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents at the carbon adjacent to the amide nitrogen has been described, leading to the discovery of potent kappa-opioid agonists . Similarly, the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives of oxadiazole-thiol has been reported, which were screened for cytotoxicity against various cancer cell lines .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the vibrational spectroscopic signatures of an antiviral active molecule were obtained using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . Additionally, the crystal structures of a diphenyl acetamide ligand and its nickel complex were determined by X-ray diffraction, revealing a bidentate coordination to the metal .

Chemical Reactions Analysis

The reactivity of related acetamide compounds with other chemicals has been studied. N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide was shown to react with aromatic amines to yield various heterocyclic compounds . These reactions can be indicative of the potential reactivity of the compound under different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of electronegative substituents and the ability to form intermolecular hydrogen bonds can affect the compound's stability and reactivity . The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, have also been investigated for some compounds, providing insights into their potential as drug candidates .

科学的研究の応用

Comparative Metabolism in Liver Microsomes

Research has explored the metabolism of chloroacetamide herbicides, which share structural similarities with N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide, in human and rat liver microsomes. Studies have identified complex metabolic pathways leading to the formation of DNA-reactive products, implicating cytochrome P450 isoforms in the metabolism of these compounds. This research provides insight into the biotransformation and potential toxicological impacts of chloroacetamide derivatives (Coleman et al., 2000).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on bioactive benzothiazolinone acetamide analogs, including molecules structurally related to N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide, have investigated their potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research demonstrates the compounds' light harvesting efficiency and their interaction with proteins like Cyclooxygenase 1 (COX1), providing insights into their potential for energy conversion and therapeutic applications (Mary et al., 2020).

Anticancer Properties

Research on novel 2-chloro-N-(aryl substituted) acetamide derivatives of oxadiazole-thiol, which share functional groups with N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide, has explored their cytotoxicity against various cancer cell lines. Such studies contribute to the development of new anticancer agents, highlighting the therapeutic potential of chloroacetamide derivatives (Vinayak et al., 2014).

特性

IUPAC Name |

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2S/c1-21-11-6-4-10(5-7-11)9-13(20)19-15(22)18-12-3-2-8-17-14(12)16/h2-8H,9H2,1H3,(H2,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQYBKMMUWFXEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

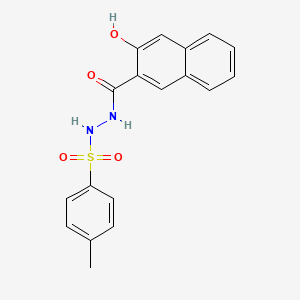

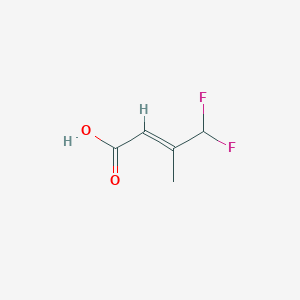

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide](/img/structure/B2548362.png)

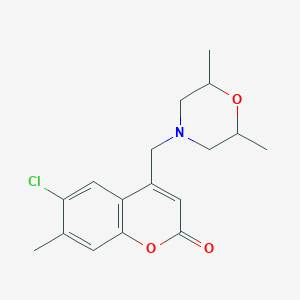

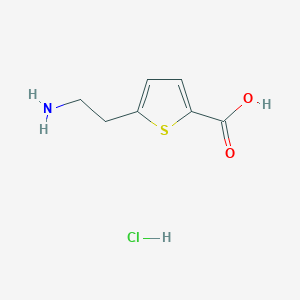

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B2548371.png)

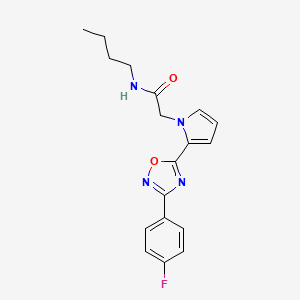

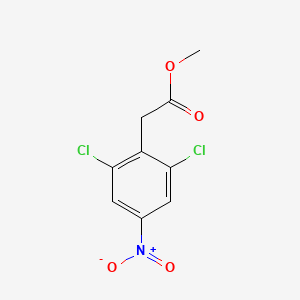

![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548375.png)

![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2548382.png)